molecular formula C4H9IO B1524040 2-Iodo-1-methoxy-propane CAS No. 22461-49-0

2-Iodo-1-methoxy-propane

Cat. No. B1524040
CAS RN: 22461-49-0
M. Wt: 200.02 g/mol
InChI Key: ZPHCRNNVHZDKDU-UHFFFAOYSA-N
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Description

“2-Iodo-1-methoxy-propane” is an organic compound . Its molecular formula is C4H9IO . It is a derivative of propane, where one hydrogen atom is replaced by an iodine atom and one hydrogen atom in another carbon is replaced by a methoxy group .


Synthesis Analysis

The synthesis of “2-Iodo-1-methoxy-propane” could potentially involve the iodination of organic compounds. This process is of great importance in synthetic organic chemistry as it opens comprehensive approaches for the synthesis of various biologically active compounds . Terent’ev and co-workers have reported a method for synthesizing 2-iodo-1-methoxy hydroperoxides and their deperoxidation and demethoxylation to 2-iodo ketones. The reactions have occurred between enol ethers and the I2-H2O2 system, providing the corresponding products in moderate to quantitative yields .


Molecular Structure Analysis

The molecular structure of “2-Iodo-1-methoxy-propane” can be determined using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) . These techniques can provide information about the types of bonds present in the molecule, the connectivity of atoms, and the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving “2-Iodo-1-methoxy-propane” could potentially involve electrophilic iodination of organic compounds . This process uses elemental iodine or iodides and can be used for the synthesis of various biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-1-methoxy-propane” can be determined using various techniques. These properties include color, density, hardness, melting and boiling points, and solubility .

Scientific Research Applications

Antiestrogen Metabolites Synthesis

2-Iodo-1-methoxy-propane plays a role in the synthesis of antiestrogen metabolites. One study describes the preparation of tritium-labeled antiestrogen, highlighting its conversion to a more polar metabolite in vivo, which shows a significantly higher affinity for estrogen receptors. This process involves the reduction of an unsaturated dihydronaphthalene precursor followed by alkylation with 3-iodo-1,2-propanediol, demonstrating the compound's utility in drug metabolism and pharmacokinetic studies (Tatee et al., 1979).

Diesel Engine Emission Reduction

Research into the addition of oxygenated fuel additives, including compounds related to 2-Iodo-1-methoxy-propane, to diesel fuel shows a reduction in emissions such as smoke density and particulate matter. This suggests that modifications or derivatives of 2-Iodo-1-methoxy-propane could contribute to cleaner combustion in diesel engines (Sathiyagnanam & Saravanan, 2008).

Polymerization Catalysts

The compound has been involved in the study of propylene polymerization, where multi-ether compounds, including derivatives of 2-Iodo-1-methoxy-propane, were synthesized and used as external donors in Ziegler-Natta catalyst systems. These studies contribute to the development of more efficient polymer production processes (Mirjahanmardi et al., 2016).

Organic Synthesis and Material Science

2-Iodo-1-methoxy-propane and its derivatives find application in the synthesis of various organic compounds and materials. For instance, its role in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes demonstrates its utility in creating complex organic molecules with potential applications in material science and pharmaceuticals (Alonso et al., 2005).

Surface Modification and Adsorption

The compound is also involved in surface modification research, where propanediols, including derivatives of 2-Iodo-1-methoxy-propane, were reacted with methoxy-modified kaolinite to form modified surfaces. These studies offer insights into the development of materials with specific adsorption properties for environmental and industrial applications (Itagaki & Kuroda, 2003).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical, including “2-Iodo-1-methoxy-propane”. They include information on its flammability, reactivity, health hazards, and precautions for safe handling and use .

Future Directions

The future directions in the study of “2-Iodo-1-methoxy-propane” could potentially involve the development of greener and more efficient synthetic methods . Additionally, the study of its reactivity and the development of novel reaction pathways could also be areas of future research .

Relevant Papers

Several papers have been published on the topic of “2-Iodo-1-methoxy-propane” and related compounds. These include studies on the iodination of organic compounds , the generation of highly reactive organometallic intermediates , and the safety and hazards associated with these compounds .

properties

IUPAC Name

2-iodo-1-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c1-4(5)3-6-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHCRNNVHZDKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-methoxypropane

CAS RN

22461-49-0
Record name 2-iodo-1-methoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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